2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, also known as BTB-1, is a novel compound that has gained attention due to its potential as a therapeutic agent. It belongs to the family of benzamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action for 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9. It is also believed to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and MMP-9. It has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-microbial properties by inhibiting the growth of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent. It has been shown to have a variety of potential applications in treating diseases such as cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide. One potential direction is the further study of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and potential applications in treating other diseases such as cancer and inflammation.
In conclusion, 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a novel compound that has gained attention for its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects and has shown potential as a therapeutic agent for a variety of diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves a multi-step process. The first step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with benzylamine to form 4-chloro-3-(trifluoromethyl)phenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride to form 2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-15-7-3-2-4-8-15)20-10-6-5-9-17(20)21(29)27-16-11-12-19(23)18(13-16)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVRVGWVIDFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362164 |
Source
|
Record name | ST51003798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5741-75-3 |
Source
|
Record name | ST51003798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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